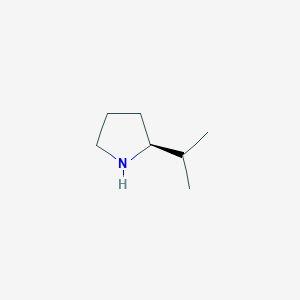

(2S)-2-Isopropylpyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-propan-2-ylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6(2)7-4-3-5-8-7/h6-8H,3-5H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOADRGAJWNJVGC-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701285997 | |

| Record name | Pyrrolidine, 2-(1-methylethyl)-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701285997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41720-99-4 | |

| Record name | Pyrrolidine, 2-(1-methylethyl)-, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41720-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidine, 2-(1-methylethyl)-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701285997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2S)-2-Isopropylpyrrolidine synthesis from L-proline

An In-depth Technical Guide for the Synthesis of (2S)-2-Isopropylpyrrolidine from L-Proline

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2S)-2-Isopropylpyrrolidine is a valuable chiral building block in modern medicinal chemistry, frequently incorporated into pharmacologically active agents to enhance potency and selectivity. Its synthesis from the readily available and inexpensive chiral pool starting material, L-proline, represents an efficient and stereospecific approach. This guide provides a comprehensive, field-proven methodology for this transformation, detailing a robust multi-step sequence involving nitrogen protection, carboxylic acid activation, stereoselective Grignard addition, subsequent reduction, and final deprotection. Each stage is presented with in-depth mechanistic rationale, detailed experimental protocols, and process optimization insights to ensure scientific integrity and reproducibility for research and development applications.

Introduction: The Strategic Value of L-Proline as a Chiral Synthon

L-proline, a proteinogenic amino acid, is an exceptional starting material in asymmetric synthesis.[1][2] Its rigid pyrrolidine ring preserves the stereocenter at the C2 position, making it an ideal precursor for the synthesis of a wide array of chiral pyrrolidine alkaloids and pharmaceutical intermediates.[3][4] The synthesis of 2-substituted pyrrolidines, such as the target (2S)-2-isopropylpyrrolidine, leverages this inherent chirality to produce enantiomerically pure compounds, a critical requirement in drug development.

The synthetic challenge lies in the selective C-C bond formation at the C2 position without racemization. This necessitates a carefully orchestrated sequence of protection, activation, and stereocontrolled reaction steps, which will be elucidated in this guide.

Synthetic Strategy and Mechanistic Overview

The conversion of L-proline to (2S)-2-isopropylpyrrolidine requires navigating the reactivity of both the secondary amine and the carboxylic acid functional groups. A direct reaction with an isopropyl nucleophile is not feasible due to the acidic protons on both the nitrogen and the carboxyl group, which would quench any organometallic reagent.[5][6] Therefore, a multi-step strategy is employed.

The overall synthetic pathway is as follows:

-

N-Protection: The secondary amine is protected to prevent its reaction as a nucleophile or an acid. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the Grignard reaction and its facile removal under acidic conditions.[7][8]

-

Carboxylic Acid Activation & Grignard Reaction: The carboxylic acid is activated and reacted with an isopropyl Grignard reagent (isopropylmagnesium bromide) to form a ketone intermediate.

-

Ketone Reduction: The carbonyl group of the resulting 2-acylpyrrolidine intermediate is reduced to a methylene group.

-

N-Deprotection: The Boc group is removed to yield the final target compound, (2S)-2-isopropylpyrrolidine, typically as a hydrochloride salt.

Caption: Overall synthetic workflow from L-Proline.

The Causality of N-Protection: Why Boc?

The choice of the Boc protecting group is a strategic one. Grignard reagents are highly basic and will readily deprotonate the N-H of proline's secondary amine.[5] By converting the amine to a tert-butyl carbamate, this acidic proton is removed. Furthermore, the Boc group is sterically bulky and electronically withdrawing, which can influence the conformation and reactivity of the pyrrolidine ring. Its key advantage is its orthogonal stability; it is robust to the nucleophilic and basic conditions of the Grignard reaction and subsequent reduction steps but can be cleanly cleaved with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) without affecting other parts of the molecule.[9][10]

Grignard Reaction Mechanism on the Activated Carboxyl Group

Direct reaction of a Grignard reagent with a carboxylic acid is impossible as it results in deprotonation to form a carboxylate, which is unreactive towards further nucleophilic attack. Therefore, the carboxylic acid must be converted into an electrophilic species. While conversion to an ester is an option, a more controlled method involves the in-situ formation of a mixed anhydride using a reagent like ethyl chloroformate.[7] The Grignard reagent then attacks the more electrophilic carbonyl carbon of the anhydride, leading to the formation of the desired ketone intermediate.

Caption: Simplified mechanism of Grignard addition.

Detailed Experimental Protocols

Disclaimer: These protocols involve hazardous materials and should only be performed by trained chemists in a suitable laboratory setting with appropriate personal protective equipment.

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-proline (N-Boc-L-proline)

This initial step protects the nitrogen atom of the pyrrolidine ring.

-

Materials and Reagents:

-

L-proline (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH) (1.5 - 2.0 eq)

-

Dichloromethane (DCM) or a Dioxane/Water mixture

-

Citric Acid solution (1 M)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Protocol:

-

Suspend L-proline in the chosen solvent system (e.g., DCM).

-

Add the base (e.g., triethylamine) and stir until the proline dissolves.

-

Add Boc₂O to the solution, which may be portion-wise or as a solution in the same solvent.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.[8]

-

Perform an aqueous work-up. Wash the organic layer sequentially with a mild acid (e.g., 1M citric acid) to remove excess base, followed by water and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-proline, typically as a white solid or colorless oil. The product is often of sufficient purity to proceed without further purification.[7]

-

Step 2 & 3: One-Pot Synthesis of (S)-tert-Butyl 2-(isopropylcarbonyl)pyrrolidine-1-carboxylate

This procedure combines the activation of the carboxylic acid and the subsequent Grignard reaction.

-

Materials and Reagents:

-

N-Boc-L-proline (1.0 eq)

-

Triethylamine (1.1 eq)

-

Ethyl chloroformate (1.1 eq)

-

Isopropylmagnesium bromide solution (e.g., 2.0 M in THF) (1.5 - 2.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

-

Protocol:

-

Dissolve N-Boc-L-proline in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon) and cool to -15 °C in a salt-ice bath.

-

Add triethylamine dropwise, followed by the slow, dropwise addition of ethyl chloroformate. A white precipitate of triethylammonium hydrochloride will form. Stir the resulting slurry at -15 °C for 30-60 minutes to form the mixed anhydride.[11]

-

Slowly add the isopropylmagnesium bromide solution via syringe or dropping funnel, ensuring the internal temperature does not rise above -10 °C.

-

After the addition is complete, allow the reaction to stir at a low temperature for 1-2 hours, monitoring by TLC.

-

Quench the reaction carefully by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Purify the crude product by flash column chromatography (silica gel) to isolate the target ketone.

-

Step 4: Reduction of the Ketone to (S)-tert-Butyl 2-isopropylpyrrolidine-1-carboxylate

A Wolff-Kishner reduction or a modified variant is effective for reducing the ketone to a methylene group.

-

Materials and Reagents:

-

(S)-tert-Butyl 2-(isopropylcarbonyl)pyrrolidine-1-carboxylate (1.0 eq)

-

Hydrazine hydrate (excess, e.g., 10 eq)

-

Potassium hydroxide (catalytic to stoichiometric)

-

Diethylene glycol or a similar high-boiling solvent

-

-

Protocol:

-

Combine the ketone intermediate, hydrazine hydrate, and diethylene glycol in a flask equipped with a reflux condenser.

-

Heat the mixture to approximately 100-120 °C for 1-2 hours.

-

Add potassium hydroxide and increase the temperature to 180-200 °C, allowing water and excess hydrazine to distill off.

-

Maintain the reflux at this high temperature for 4-6 hours until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture, dilute with water, and extract the product with a solvent like ether or DCM.

-

Wash the combined organic extracts, dry, and concentrate. The crude product may require purification by chromatography.

-

Step 5: Deprotection to Yield (2S)-2-Isopropylpyrrolidine

The final step is the removal of the Boc group under acidic conditions.

-

Materials and Reagents:

-

(S)-tert-Butyl 2-isopropylpyrrolidine-1-carboxylate (1.0 eq)

-

Hydrochloric acid (e.g., 4 M solution in 1,4-dioxane or concentrated HCl in methanol) or Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) (if using TFA)

-

Diethyl ether

-

-

Protocol:

-

Dissolve the N-Boc protected pyrrolidine in the chosen solvent (e.g., methanol for HCl, or DCM for TFA).

-

Add the acid solution and stir at room temperature for 1-4 hours. The reaction progress can be monitored by the evolution of CO₂ gas (isobutylene is also formed).[10][12]

-

Once the reaction is complete, concentrate the solution under reduced pressure.

-

If the hydrochloride salt is desired, trituration with diethyl ether may be necessary to precipitate the product as a white solid.

-

Filter the solid, wash with cold ether, and dry under vacuum to obtain the final (2S)-2-isopropylpyrrolidine hydrochloride salt.

-

Data Summary Table

The following table presents typical results for this synthetic sequence. Actual yields may vary based on reaction scale and optimization.

| Step | Reaction | Starting Material | Key Reagents | Typical Yield | Product |

| 1 | N-Protection | L-Proline | Boc₂O, TEA | >95% | N-Boc-L-Proline |

| 2/3 | Grignard Reaction | N-Boc-L-Proline | EtO(CO)Cl, i-PrMgBr | 60-75% | (S)-1-Boc-2-isopropylacylpyrrolidine |

| 4 | Reduction | Ketone Intermediate | N₂H₄·H₂O, KOH | 70-85% | N-Boc-(2S)-2-isopropylpyrrolidine |

| 5 | Deprotection | N-Boc Protected Product | HCl or TFA | >90% | (2S)-2-Isopropylpyrrolidine·HCl |

Conclusion

The synthesis of enantiomerically pure (2S)-2-isopropylpyrrolidine from L-proline is a prime example of leveraging the chiral pool for efficient asymmetric synthesis. The detailed five-step process—encompassing protection, activation, Grignard addition, reduction, and deprotection—is a reliable and scalable method. By understanding the mechanistic principles behind each transformation and adhering to robust experimental protocols, researchers and drug development professionals can confidently produce this valuable chiral building block for a wide range of applications.

References

- Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Publishing.

- Arisawa, M., et al. (2000). Construction of chiral 1,2-cycloalkanopyrrolidines from L-proline using ring closing metathesis (RCM). Chemical & Pharmaceutical Bulletin, 48(10), 1593-6.

- Najera, C., & Yus, M. (2008). Stereoselective Synthesis of Quaternary Proline Analogues.

- Orazov, O., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- Pyrrolidine synthesis. Organic Chemistry Portal.

- L-Proline. Organic Syntheses Procedure.

- Derivatives of l-proline, their preparation and their biological uses.

- Orazov, O., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.

- Deprotection of different N-Boc-compounds.

- Deprotection of N-BOC compounds.

- Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines.

- Application Note – N-Boc deprotection. Sigma-Aldrich.

- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

- Pyrrolidine-2-carboxylic acid (L-Proline).

- Proline. Wikipedia.

- L-Proline.

- Grignard reagent

- Reent, E., et al. (2011).

- (R)-2-Isopropylpyrrolidine hydrochloride. Benchchem.

- Protecting Groups In Grignard Reactions. Master Organic Chemistry.

- Proline derivatives in the synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐ones.

- Cubero, I. I., et al. (2001). A practical route to partially protected pyrrolidines as precursors for the stereoselective synthesis of alexines.

- Proline: Not Your Typical Amino Acid?. New Reactions Blog.

- Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkyl

- Electronic Supplementary Material (ESI)

- Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy.

- 1-isopropyl-L-proline. Benchchem.

- Method for synthesizing 4-oxo-L-proline derivative.

- 2-Pyrrolidinones and 3-Pyrrolin-2-ones: A Study on the Chemical Reactivity of These Structural Moieties.

Sources

- 1. Proline - Wikipedia [en.wikipedia.org]

- 2. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. orgsyn.org [orgsyn.org]

- 8. rsc.org [rsc.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US5212158A - Derivatives of l-proline, their preparation and their biological uses - Google Patents [patents.google.com]

- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

Spectroscopic Data for (2S)-2-Isopropylpyrrolidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

(2S)-2-Isopropylpyrrolidine is a chiral saturated N-heterocycle, a valuable building block in asymmetric synthesis and a key structural motif in various pharmacologically active compounds. Its stereochemistry and conformational rigidity make it a sought-after component in the design of chiral ligands, catalysts, and pharmaceutical intermediates. Unambiguous structural confirmation and purity assessment are paramount in its application, necessitating a thorough understanding of its spectroscopic characteristics. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (2S)-2-Isopropylpyrrolidine, offering field-proven insights into data acquisition, interpretation, and the underlying chemical principles.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental formula of a compound and for deducing its structure through fragmentation analysis. For (2S)-2-Isopropylpyrrolidine (C₇H₁₅N, Molecular Weight: 113.20 g/mol ), Electron Ionization (EI) is a standard method that provides a reproducible fragmentation pattern.[1]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A robust method for analyzing volatile amines like 2-isopropylpyrrolidine involves GC-MS, which separates the analyte from the sample matrix before ionization.

-

Sample Preparation: Dilute the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Gas Chromatography:

-

Injector: 250 °C, Split mode.

-

Column: A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometry:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Analyzer: Quadrupole, scanning from m/z 35 to 200.

-

Data Interpretation: Fragmentation Analysis

The EI mass spectrum of 2-isopropylpyrrolidine is characterized by a discernible molecular ion and a distinct fragmentation pattern dominated by α-cleavage, a typical pathway for amines.[2][3]

Table 1: Key Mass Spectrometry Data for 2-Isopropylpyrrolidine [1]

| m/z | Relative Intensity (%) | Proposed Fragment | Structural Formula of Fragment |

| 113 | 88 | [M]⁺ | [C₇H₁₅N]⁺ |

| 98 | 100 (Base Peak) | [M - CH₃]⁺ | [C₆H₁₂N]⁺ |

| 70 | 71 | [M - C₃H₇]⁺ | [C₄H₈N]⁺ |

| 42 | 47 | [C₂H₄N]⁺ | [CH₂=N=CH₂]⁺ |

| 41 | 53 | [C₃H₅]⁺ | [CH₂=CH-CH₂]⁺ |

-

Molecular Ion (m/z 113): The presence of a peak at m/z 113 corresponds to the molecular weight of the compound, confirming its elemental formula. Its odd molecular weight is consistent with the Nitrogen Rule , which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[2]

-

Base Peak (m/z 98): The most abundant fragment results from the loss of a methyl radical (•CH₃, 15 Da) from the isopropyl group. This is a classic α-cleavage adjacent to the nitrogen atom, leading to a stable, resonance-stabilized iminium cation.

-

Fragment at m/z 70: This significant peak arises from another α-cleavage event, this time involving the loss of the entire isopropyl radical (•C₃H₇, 43 Da). This cleavage of the C-C bond between the pyrrolidine ring and the isopropyl group results in a stable N-heterocyclic iminium ion.

-

Other Fragments (m/z 42, 41): These smaller fragments are indicative of further ring cleavage and rearrangements of the initial fragment ions.

Caption: Primary fragmentation pathways of 2-Isopropylpyrrolidine in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a qualitative "fingerprint." As a secondary amine, (2S)-2-Isopropylpyrrolidine exhibits characteristic absorptions related to N-H and C-N bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method for analyzing liquid samples without extensive preparation.

-

Sample Preparation: Apply a single drop of neat (2S)-2-Isopropylpyrrolidine liquid directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000–600 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: A background spectrum (of the clean, empty ATR crystal) is automatically subtracted from the sample spectrum.

Data Interpretation: Characteristic Vibrational Modes

The IR spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

Table 2: Predicted and Observed IR Absorption Bands for 2-Isopropylpyrrolidine

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Comments |

| ~3350 - 3310 | Weak-Medium | N-H Stretch | Characteristic for secondary amines. The peak is typically sharper than the broad O-H stretch of alcohols.[4] |

| 2960 - 2850 | Strong | C-H Stretch (sp³) | Multiple sharp peaks corresponding to asymmetric and symmetric stretching of methyl and methylene groups in the pyrrolidine ring and isopropyl substituent. |

| ~1465 | Medium | C-H Bend | Scissoring and bending vibrations of the CH₂ and CH₃ groups. |

| ~1380 & ~1365 | Medium | C-H Bend | Characteristic doublet for the isopropyl group (gem-dimethyl). |

| ~1250 - 1020 | Medium | C-N Stretch | Aliphatic amine C-N stretching vibration. This region can be complex due to coupling with other vibrations. |

| ~900 - 665 | Medium, Broad | N-H Wag | Out-of-plane bending of the N-H bond, characteristic of secondary amines. |

Note: Data is based on a computed spectrum from SpectraBase and general values for secondary amines.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. Due to the chirality of (2S)-2-Isopropylpyrrolidine, its pyrrolidine ring protons are diastereotopic, leading to a more complex ¹H NMR spectrum than the parent pyrrolidine.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of (2S)-2-Isopropylpyrrolidine in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse acquisition.

-

Key Parameters: Sufficient number of scans for good signal-to-noise, spectral width covering ~0-10 ppm, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H instrument).

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Key Parameters: Wider spectral width (~0-200 ppm), longer acquisition time or more scans due to the lower natural abundance of ¹³C.

-

Data Interpretation: Predicted ¹H and ¹³C NMR Spectra

Caption: Numbering scheme for (2S)-2-Isopropylpyrrolidine.

Table 3: Predicted ¹H NMR Data for (2S)-2-Isopropylpyrrolidine (in CDCl₃)

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| N-H | ~1.5 - 2.5 | Broad Singlet | - | 1H | Chemical shift is variable and depends on concentration and solvent. |

| H-2 | ~2.8 - 3.0 | Multiplet | - | 1H | Deshielded by adjacent nitrogen and isopropyl group. |

| H-5 | ~2.9 - 3.1 & ~2.7-2.9 | Multiplet | - | 2H | Diastereotopic protons adjacent to nitrogen. |

| H-3, H-4 | ~1.3 - 1.9 | Multiplet | - | 4H | Complex, overlapping multiplets for the four diastereotopic ring protons. |

| H (isopropyl) | ~1.7 - 1.9 | Multiplet | ~6.8 | 1H | Methine proton, coupled to the two methyl groups and H-2. |

| CH₃ (isopropyl) | ~0.9 & ~0.85 | Doublet | ~6.8 | 6H | Two diastereotopic methyl groups, appearing as two distinct doublets. |

Table 4: Predicted ¹³C NMR Data for (2S)-2-Isopropylpyrrolidine (in CDCl₃)

| Carbon(s) | Predicted δ (ppm) | Rationale |

| C-2 | ~62 - 65 | Most deshielded ring carbon due to direct attachment to nitrogen and the bulky isopropyl group. |

| C-5 | ~46 - 48 | Carbon adjacent to nitrogen. Shift is similar to parent pyrrolidine.[6] |

| C' (isopropyl CH) | ~32 - 35 | Methine carbon of the isopropyl group. |

| C-3 | ~29 - 32 | Ring carbon beta to nitrogen. |

| C-4 | ~24 - 26 | Ring carbon beta to nitrogen. |

| C'' (isopropyl CH₃) | ~19 & ~17 | Diastereotopic methyl carbons, expected to be two distinct signals. |

Conclusion

The spectroscopic characterization of (2S)-2-Isopropylpyrrolidine is a clear illustration of fundamental chemical principles. Its mass spectrum is dominated by predictable α-cleavage, yielding stable iminium cations. The infrared spectrum displays the hallmark absorptions of a secondary aliphatic amine. Finally, its NMR spectra, while complex due to the diastereotopic nature of its protons and carbons, can be reliably predicted and interpreted. This comprehensive spectroscopic profile serves as a crucial reference for researchers, ensuring the identity, purity, and quality of this important chiral building block in its diverse applications.

References

- BenchChem. (2025). A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)-N-Boc-3-pyrrolidinol and Its Alternatives.

- The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes.

- ResearchGate. (n.d.). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm).

- ChemicalBook. (n.d.). Pyrrolidine(123-75-1) 13C NMR spectrum.

- National Center for Biotechnology Information. (n.d.). 2-Methylpyrrolidine. PubChem Compound Database.

- University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

- ChemicalBook. (n.d.). N-Methyl-2-pyrrolidone(872-50-4) 1H NMR spectrum.

- SpectraBase. (n.d.). 2-Isopropylpyrrolidine.

- ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the....

- ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts.

- Chinese Journal of Natural Medicines. (2020). Calculated and experimental 1 H and 13 C NMR chemical shifts....

- SpectraBase. (n.d.). 2-Isopropylpyrrolidine - Optional[MS (GC)] - Spectrum.

- National Center for Biotechnology Information. (n.d.). 2-(Propan-2-yl)pyrrolidine. PubChem Compound Database.

- National Center for Biotechnology Information. (n.d.). N-methyl-2-pyrrolidone. PubChem Compound Database.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- ResearchGate. (n.d.). Calculated and experimental NMR chemical shifts of 2.

- ResearchGate. (n.d.). Selected 1 H NMR chemical shifts of 2-substituted pyrrolidino-I h - C....

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.

- Guidechem. (n.d.). 2-(Hydroxymethyl)pyrrolidine 498-63-5.

- ResearchGate. (n.d.). EI-MS fragmentation pathway of compound 2.

- Scribd. (n.d.). 13C NMR Chemical Shifts Guide.

- ChemicalBook. (n.d.). 1-Methylpyrrolidine(120-94-5) 13C NMR spectrum.

- SpectraBase. (n.d.). 2-Pyrrolidone - Optional[13C NMR] - Chemical Shifts.

- SpectraBase. (n.d.). 2-Pyrrolidone - Optional[FTIR] - Spectrum.

- National Center for Biotechnology Information. (2020). Mass spectrometry studies of the fragmentation patterns and mechanisms of protonated peptoids. PubMed.

- National Institute of Standards and Technology. (n.d.). 2-Pyrrolidinone. NIST Chemistry WebBook.

Sources

- 1. 2-(Propan-2-yl)pyrrolidine | C7H15N | CID 3855943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. 2-Pyrrolidinone [webbook.nist.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]

- 7. N-Methyl-2-pyrrolidone(872-50-4) 1H NMR [m.chemicalbook.com]

Physical and chemical properties of (2S)-2-Isopropylpyrrolidine

An In-depth Technical Guide to the Physical and Chemical Properties of (2S)-2-Isopropylpyrrolidine

Executive Summary

(2S)-2-Isopropylpyrrolidine is a chiral saturated heterocycle that has garnered significant attention as a pivotal building block in modern medicinal chemistry and asymmetric synthesis. Its unique structural and stereochemical properties, including a defined three-dimensional architecture and the presence of a secondary amine, make it an invaluable scaffold for the development of novel therapeutics. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of (2S)-2-Isopropylpyrrolidine. It details its molecular structure, reactivity, and established protocols for characterization, while also exploring its applications in drug development. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the strategic importance of this versatile molecule.

Introduction: The Strategic Value of a Chiral Scaffold

The pyrrolidine ring is one of the most prevalent five-membered nitrogen heterocycles found in FDA-approved pharmaceuticals.[1] In fact, 59% of all unique small-molecule drugs feature a nitrogen-containing heterocycle, with the pyrrolidine core being a dominant motif.[1] The significance of this scaffold is amplified when chirality is introduced. (2S)-2-Isopropylpyrrolidine, the S-enantiomer of 2-isopropylpyrrolidine, serves as a prime example of a chiral building block whose stereochemistry is critical for its biological interactions.[2]

The non-planar, three-dimensional nature of the saturated pyrrolidine ring allows chemists to "escape flatland"—a modern drug design strategy aimed at improving compound properties by increasing the fraction of sp3-hybridized carbons.[1][3] This increased spatial complexity can lead to enhanced receptor-ligand complementarity and improved pharmacological profiles.[1] This guide delves into the core attributes of (2S)-2-Isopropylpyrrolidine that make it a molecule of high interest.

Molecular Structure and Stereochemistry

The fundamental identity of (2S)-2-Isopropylpyrrolidine is defined by its structure: a five-membered pyrrolidine ring substituted at the second carbon with an isopropyl group. The designation "(2S)" specifies the absolute stereochemistry at the chiral center according to the Cahn-Ingold-Prelog priority rules, distinguishing it from its (R)-enantiomer.[4] This stereochemical purity is paramount in drug development, as different enantiomers of a molecule can exhibit vastly different biological activities and metabolic fates.[3]

Caption: 2D structure of (2S)-2-Isopropylpyrrolidine with the chiral center highlighted.

Physical and Physicochemical Properties

The physical properties of (2S)-2-Isopropylpyrrolidine are essential for its practical application in a laboratory setting, influencing decisions related to solvent selection, reaction conditions, and purification methods.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅N | [5] |

| Molecular Weight | 113.20 g/mol | [5] |

| Appearance | Flammable liquid | |

| Boiling Point | 87 - 88 °C (at 1,013 hPa) | |

| Density | 0.852 g/cm³ (at 25 °C) | |

| logP (Octanol/Water) | 1.7 (Computed) | [5] |

| log Pow (Octanol/Water) | 0.22 (Experimental, 25 °C) |

The partition coefficient (logP) indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability—a desirable characteristic for drug candidates.[2] The discrepancy between computed and experimental logP values is common and highlights the importance of empirical data for accurate modeling.

Chemical Properties and Reactivity

As a chiral secondary amine, (2S)-2-Isopropylpyrrolidine exhibits reactivity characteristic of this functional group, while its stereochemistry governs its application in asymmetric synthesis.

-

Basicity: The nitrogen atom possesses a lone pair of electrons, rendering the molecule basic and capable of acting as a nucleophile. It readily forms hydrochloride salts, which enhances water solubility and stability for storage and handling.[4]

-

Nucleophilicity: The secondary amine can undergo a variety of standard transformations, including N-alkylation, N-acylation, and reductive amination. These reactions are fundamental to incorporating the chiral scaffold into larger, more complex molecules.

-

Role as a Chiral Auxiliary: In asymmetric synthesis, the (S)-pyrrolidine moiety can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. Its steric bulk and defined conformation effectively shield one face of the molecule, leading to the preferential formation of one enantiomer.[6]

-

Ligand in Catalysis: The nitrogen atom can coordinate to metal centers, making chiral pyrrolidines valuable ligands in transition metal catalysis for enantioselective reactions.

Spectroscopic Profile and Characterization

Unambiguous characterization of (2S)-2-Isopropylpyrrolidine is critical for confirming its identity, purity, and stereochemistry. The following spectroscopic methods are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will confirm the presence of all hydrogen atoms. Key expected signals include multiplets for the pyrrolidine ring protons, a distinct signal for the N-H proton, and signals corresponding to the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups).

-

¹³C NMR: The carbon spectrum will show distinct peaks for each of the unique carbon atoms in the pyrrolidine ring and the isopropyl substituent, confirming the carbon skeleton.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is used to identify key functional groups. For (2S)-2-Isopropylpyrrolidine, a characteristic absorption band for the N-H stretch of the secondary amine is expected in the region of 3300-3500 cm⁻¹. C-H stretching vibrations will appear just below 3000 cm⁻¹. If analyzed as its hydrochloride salt, a broad peak around 2500 cm⁻¹ corresponding to the N-H⁺ stretch would be observed.[4]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is ideal for determining the molecular weight. The spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 114.128, corresponding to the molecular formula C₇H₁₆N⁺.[4]

Protocol: Standard Spectroscopic Characterization Workflow

Objective: To confirm the structural integrity and purity of a supplied sample of (2S)-2-Isopropylpyrrolidine.

Methodology:

-

Sample Preparation:

-

NMR: Dissolve ~5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) in an NMR tube.

-

FT-IR: Apply a thin film of the neat liquid sample onto a salt plate (NaCl or KBr) for analysis.

-

MS: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile containing 0.1% formic acid to facilitate protonation.

-

-

Data Acquisition:

-

NMR: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.

-

FT-IR: Record the spectrum over a range of 4000-600 cm⁻¹.

-

MS: Infuse the sample solution into an ESI-MS instrument and acquire data in positive ion mode over a mass range of m/z 50-500.

-

-

Data Analysis:

-

Compare the observed chemical shifts (δ), coupling constants (J), and integration values from the NMR spectra with expected values for the structure.

-

Identify characteristic absorption bands in the FT-IR spectrum, particularly the N-H stretch.

-

Confirm the mass of the protonated molecular ion in the mass spectrum matches the calculated exact mass.

-

Sources

- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 2. (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride () for sale [vulcanchem.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-Depth Technical Guide to (2S)-2-Isopropylpyrrolidine: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of (2S)-2-isopropylpyrrolidine, a valuable chiral building block in modern organic synthesis and pharmaceutical development. We will delve into its fundamental properties, stereoselective synthesis, robust characterization methods, and significant applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of a Chiral Scaffold

The pyrrolidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, appearing in a significant percentage of FDA-approved small-molecule drugs.[1][2] Its non-planar, saturated structure provides an ideal framework for exploring three-dimensional chemical space, which can lead to enhanced binding affinity and selectivity for biological targets.[2] The introduction of a stereocenter, as in (2S)-2-isopropylpyrrolidine, imparts chirality, making it an indispensable tool for asymmetric synthesis—the construction of complex molecules with precise stereochemical control. This control is paramount in drug development, where different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.

(2S)-2-Isopropylpyrrolidine serves as a foundational chiral amine, utilized both as a directing group (chiral auxiliary) and as a precursor for more complex organocatalysts and ligands. Its isopropyl group provides steric bulk that influences the stereochemical outcome of reactions, making it a cornerstone for creating enantiomerically pure compounds.

Core Physicochemical & Structural Data

The fundamental properties of 2-isopropylpyrrolidine are summarized below. It is critical to distinguish between the racemic mixture, the specific enantiomer, and its salt forms, as they possess different CAS numbers and physical properties.

| Property | Value | Source |

| IUPAC Name | (2S)-2-(propan-2-yl)pyrrolidine | N/A |

| Molecular Formula | C₇H₁₅N | [3] |

| Molecular Weight | 113.20 g/mol | [3] |

| CAS Number | 51503-10-7 (unspecified stereochemistry) | [3] |

| Appearance | Typically a liquid (free base) | N/A |

| Boiling Point | Not definitively reported; varies with pressure | N/A |

| Molecular Weight (HCl Salt) | 149.66 g/mol | [4][5][6][7] |

| CAS Number ((R)-enantiomer HCl) | 860640-18-2 | [4][5][6] |

Note: The CAS number 51503-10-7 is often used for the racemic mixture or when the stereochemistry is not specified.[3] Specific enantiomers and their salts have unique identifiers.

Stereoselective Synthesis: Achieving Enantiopurity

The synthesis of enantiomerically pure (2S)-2-isopropylpyrrolidine is a key challenge that hinges on establishing the stereocenter at the C2 position. Modern asymmetric synthesis provides several robust strategies. The choice of method is often dictated by the available starting materials, scalability, and desired level of enantiomeric excess (e.e.).

A prevalent and highly effective strategy involves the diastereoselective addition of a Grignard reagent to a chiral N-sulfinyl imine, followed by cyclization and deprotection. This method is trusted because the chiral auxiliary (the N-sulfinyl group) directs the nucleophilic attack, predictably setting the desired stereochemistry.

Generalized Synthetic Workflow

Caption: Generalized workflow for the synthesis of (2S)-2-Isopropylpyrrolidine.

Protocol: Representative Synthesis

Objective: To synthesize (2S)-2-isopropylpyrrolidine with high stereochemical fidelity. This protocol is a representative amalgamation of established methodologies.[5]

-

Imine Formation:

-

To a solution of isovaleraldehyde (1.0 eq) in THF, add (R)-tert-butanesulfinamide (1.05 eq).

-

Add a dehydrating agent such as titanium (IV) ethoxide (1.5 eq) and stir the reaction at room temperature for 12-24 hours until TLC or GC-MS analysis indicates complete formation of the N-tert-butanesulfinyl aldimine.

-

Causality: The chiral sulfinamide auxiliary is the source of chirality transfer. Using the (R)-enantiomer is crucial for obtaining the desired (S)-product in a later step.

-

-

Diastereoselective Grignard Addition:

-

Cool the solution of the aldimine to -78 °C under an inert atmosphere (Argon or Nitrogen).

-

Slowly add vinylmagnesium bromide (1.5 eq) dropwise over 30 minutes, maintaining the low temperature.

-

Stir for 3-5 hours at -78 °C. The reaction progress is monitored by TLC.

-

Causality: The low temperature and the steric bulk of the sulfinyl group and isopropyl group create a rigid chelated transition state, forcing the Grignard reagent to attack from a specific face, yielding high diastereoselectivity.[5]

-

-

Deprotection and Cyclization:

-

Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Dissolve the crude intermediate in methanol and add a solution of HCl in dioxane. Stirring at room temperature will cleave the sulfinyl group. The resulting amino-alkene can undergo spontaneous or catalyzed cyclization.

-

-

Reduction to Pyrrolidine:

-

The resulting pyrroline intermediate is subjected to catalytic hydrogenation.

-

Dissolve the crude product in methanol, add 10% Palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

-

Causality: The hydrogenation reduces the double bond within the ring to yield the final saturated pyrrolidine scaffold. The stereocenter established in Step 2 is unaffected.

-

-

Purification:

-

Filter the reaction mixture through Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate. The final product can be purified by distillation or column chromatography to achieve high chemical and enantiomeric purity.

-

Structural Elucidation and Characterization

Confirming the identity, purity, and stereochemistry of (2S)-2-isopropylpyrrolidine is a self-validating process requiring a combination of spectroscopic techniques.

| Technique | Expected Observations & Interpretation |

| ¹H NMR | - Isopropyl Group: A doublet for the two methyl groups (CH₃) and a multiplet for the methine proton (CH).- Pyrrolidine Ring: A series of complex multiplets for the CH₂ and CH protons on the ring. The proton at C2 will be coupled to the isopropyl methine and the adjacent ring protons.- N-H Proton: A broad singlet which may be exchangeable with D₂O. |

| ¹³C NMR | - Isopropyl Group: Two distinct signals, one for the two equivalent methyl carbons and one for the methine carbon.- Pyrrolidine Ring: Four signals corresponding to the four distinct carbon atoms of the pyrrolidine ring (C2, C3, C4, C5). |

| Mass Spec (EI) | - Molecular Ion (M⁺): A peak at m/z = 113 corresponding to the molecular weight of the free base.[3]- Key Fragment: A prominent peak at m/z = 70, resulting from the loss of the isopropyl group (C₃H₇), is a characteristic fragmentation pattern.[3] |

| FT-IR | - N-H Stretch: A moderate peak in the range of 3300-3500 cm⁻¹.- C-H Stretch: Strong peaks just below 3000 cm⁻¹ corresponding to sp³ C-H bonds.- N-H Bend: A peak around 1600 cm⁻¹. |

| Chiral HPLC | To confirm enantiomeric purity, the sample is analyzed on a chiral stationary phase column, comparing the retention time to a racemic standard. This allows for the precise determination of the enantiomeric excess (e.e.). |

Reactivity and Applications in Drug Development

The utility of (2S)-2-isopropylpyrrolidine stems from its dual role as a chiral building block and a precursor to powerful catalysts.

Role as a Chiral Auxiliary and Organocatalyst

The secondary amine of the pyrrolidine ring is nucleophilic and can react with aldehydes or ketones to form enamines or iminium ions.[8] This reactivity is the basis for its use in organocatalysis. When incorporated into a catalyst structure, the chiral center at C2, influenced by the bulky isopropyl group, creates a stereochemically defined environment that directs the approach of reagents, leading to highly enantioselective transformations.

Caption: Catalytic cycle showing the role of a pyrrolidine-based organocatalyst.

Applications in Medicinal Chemistry

The pyrrolidine scaffold is a key component in numerous therapeutic agents. Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it ideal for optimizing ligand-receptor interactions.[1]

-

Scaffold Hopping: Chemists use (2S)-2-isopropylpyrrolidine as a starting point to replace less optimal parts of a lead compound, aiming to improve properties like potency, selectivity, or ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1][9]

-

Increasing Fsp³ Character: Modern drug discovery trends favor molecules with higher fractions of sp³-hybridized carbons ("Escape from Flatland") to improve solubility and reduce off-target effects.[1] Pyrrolidine derivatives are excellent for increasing this three-dimensional character.

-

Targeting CNS Disorders: The pyrrolidine ring is a common feature in drugs targeting the central nervous system (CNS), contributing to the necessary physicochemical properties for crossing the blood-brain barrier.[2]

Safety and Handling

-

Hazards: It is considered harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation.[3] It is also a flammable liquid and vapor.[3]

-

Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Store in a cool, dry, well-ventilated area away from ignition sources.

Conclusion

(2S)-2-Isopropylpyrrolidine is more than just a simple chemical. It is a highly enabling tool for the creation of stereochemically complex molecules. Its value is rooted in its rigid, chiral structure, which can be synthesized with a high degree of stereocontrol. For researchers in organic synthesis and drug discovery, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the development of next-generation catalysts and therapeutics.

References

- Vulcanchem. (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride () for sale.

- BLD Pharm. 860640-18-2|(R)-2-Isopropylpyrrolidine hydrochloride|BLD Pharm.

- Benchchem. (R)-2-Isopropylpyrrolidine hydrochloride | 860640-18-2.

- Benchchem. (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride.

-

PubChem. 2-(Propan-2-yl)pyrrolidine | C7H15N | CID 3855943. Available from: [Link]

- BLDpharm. Application of Bicyclic Pyrrolidine in Drug Development.

- ChemicalBook. N-ISOPROPYL-2-PYRROLIDONE synthesis.

- SpectraBase. (2S,4R)-1-(benzyl)-4-chloro-2-isopropyl-pyrrolidine.

- ChemicalBook. 860640-18-2 | CAS DataBase.

- ChemicalBook. N-ISOPROPYL-2-PYRROLIDONE | 3772-26-7.

- ChemicalBook. (R)-2-Isopropylpyrrolidine hydrochloride | 860640-18-2.

-

ResearchGate. Synthetic applications of pyrrolidine derivative 2s. Reaction conditions. Available from: [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

- Google Patents. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.

-

PubMed Central (PMC). Synthesis of New Optically Active 2-Pyrrolidinones. Available from: [Link]

-

Royal Society of Chemistry. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Available from: [Link]

-

PubMed. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Available from: [Link]

Sources

- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(Propan-2-yl)pyrrolidine | C7H15N | CID 3855943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 860640-18-2|(R)-2-Isopropylpyrrolidine hydrochloride|BLD Pharm [bldpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. 860640-18-2 | CAS DataBase [m.chemicalbook.com]

- 7. (R)-2-Isopropylpyrrolidine hydrochloride | 860640-18-2 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

The Strategic Importance of (2S)-2-Isopropylpyrrolidine in Drug Development

An In-Depth Technical Guide to the Commercial Availability and Sourcing of (2S)-2-Isopropylpyrrolidine for Drug Discovery Professionals

Executive Summary: (2S)-2-Isopropylpyrrolidine is a critical chiral building block in medicinal chemistry, valued for its role in creating stereochemically defined pharmaceutical compounds. Its non-planar, sp3-rich structure is frequently employed to enhance the three-dimensional complexity and binding affinity of drug candidates. This guide serves as a comprehensive resource for researchers, scientists, and procurement specialists, providing detailed insights into the commercial landscape, supplier qualification, quality control, and safe handling of this essential intermediate. By synthesizing technical data with practical, field-proven advice, this document aims to empower drug development professionals to make informed sourcing decisions, ensuring the stereochemical integrity and quality of their starting materials, which is paramount to the success of their research and development endeavors.

The pyrrolidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds found in FDA-approved drugs.[1] Its significance is amplified when stereochemistry is introduced. The five-membered, non-planar ring of (2S)-2-Isopropylpyrrolidine provides a rigid, three-dimensional framework that medicinal chemists leverage to optimize ligand-receptor interactions.[2] The introduction of defined stereocenters is crucial, as different enantiomers of a drug can have vastly different pharmacological, metabolic, and toxicological profiles.[3]

(2S)-2-Isopropylpyrrolidine, as a chiral secondary amine, serves as a versatile intermediate and building block in the synthesis of complex molecules, particularly those targeting the central nervous system.[4] Its defined stereochemistry allows for the construction of enantiomerically pure active pharmaceutical ingredients (APIs), a non-negotiable aspect of modern drug development.[3]

Commercial Availability and Supplier Sourcing

Sourcing high-quality (2S)-2-Isopropylpyrrolidine requires careful evaluation of suppliers based on purity, documentation, scale, and reliability. The compound is typically available as a free base or, more commonly, as a hydrochloride salt to improve stability and handling.

Supplier Overview

The following table summarizes prominent commercial suppliers of (2S)-2-Isopropylpyrrolidine and its related forms. Purity levels are typically high, but researchers must verify the enantiomeric excess (ee) specifically.

| Supplier | Compound Form | CAS Number | Typical Purity | Available Quantities |

| Benchchem | (R)-2-Isopropylpyrrolidine HCl | 860640-18-2 | ≥97% | Research Scale (mg to g) |

| BLD Pharm | (R)-2-Isopropylpyrrolidine HCl | 860640-18-2 | ≥97% | Research Scale (mg to g) |

| AiFChem | (R)-2-Isopropylpyrrolidine HCl | 860640-18-2 | ≥97% | Research Scale (mg to g) |

| Chem-Impex | 2-Isopropylpyrrolidine HCl (Racemic) | 540526-01-0 | ≥95% (NMR) | Research Scale (g) |

| ChemicalBook | Lists multiple suppliers for various forms | Varies | Varies | Varies |

Note: The (S)-enantiomer is less commonly listed than the (R)-enantiomer but is available from various custom synthesis providers or upon request from the suppliers listed above. CAS numbers are critical for precise identification: the racemic free base is 51503-10-7, while the (R)-hydrochloride salt is 860640-18-2.[5][6]

Strategic Procurement Considerations

Beyond catalog listings, several factors must be considered when procuring this chiral building block:

-

Lead Time: Sourcing specialized chiral compounds can involve significant lead times, ranging from a few days for in-stock items to several weeks or months for custom synthesis or bulk orders.[7][8] Always request an estimated delivery date before purchase.

-

Documentation: A comprehensive Certificate of Analysis (CoA) is mandatory. It should include, at a minimum, the lot number, purity assessment by a primary analytical method (e.g., NMR, GC-MS), and, most importantly, a determination of enantiomeric excess (ee%) by chiral chromatography.[9][10] A Safety Data Sheet (SDS) must also be provided.

-

Scalability: For drug development programs, the ability of a supplier to scale production from grams to kilograms is a critical consideration. Discussing future needs with a potential supplier early on can prevent supply chain bottlenecks during later stages of development.

The logical workflow for qualifying a supplier is outlined in the diagram below.

Caption: Supplier Qualification Workflow for Chiral Intermediates.

Quality Control and Purity Assessment

For a chiral building block, quality is synonymous with stereochemical integrity. The presence of the undesired (R)-enantiomer can lead to off-target effects, reduced efficacy, or complex purification challenges in subsequent synthetic steps.

Common Impurities

Beyond the enantiomeric impurity, researchers should be aware of other potential contaminants arising from the synthetic route:

-

Residual Solvents: Solvents used in the final crystallization or purification step (e.g., heptane, ethyl acetate, isopropanol).

-

Starting Material Carryover: Unreacted precursors from the synthesis.

-

Byproducts: Molecules formed from side reactions during the synthesis.

-

Inorganic Salts: Residual salts if the compound was prepared as a salt or passed through salt-based purification.

Interpreting a Certificate of Analysis (CoA)

A CoA is the primary document attesting to a product's quality.[11] Key sections to scrutinize include:

-

Identity: Confirmation by ¹H NMR or Mass Spectrometry should be present and consistent with the structure.

-

Purity: Often determined by HPLC or GC, this value represents the percentage of the target molecule relative to all other detected impurities. A purity of >97% is common.

-

Enantiomeric Excess (ee%): This is the most critical parameter. It must be determined by a chiral method (e.g., Chiral HPLC, Chiral SFC). An ee of ≥98% is typically required for drug development applications.

-

Water Content: Often measured by Karl Fischer titration, as excess water can be detrimental to certain reactions.

Experimental Protocol: Chiral Purity Determination by HPLC

This protocol provides a robust method for determining the enantiomeric excess of (2S)-2-Isopropylpyrrolidine.[3] It is based on established methods for separating chiral amines.

1. System and Column:

- HPLC System: A standard HPLC with a UV detector.

- Chiral Column: A polysaccharide-based chiral stationary phase is highly effective (e.g., Chiralpak® AD-H, Lux® Cellulose-2).

2. Sample Preparation:

- Racemic Standard: Prepare a 1 mg/mL solution of racemic 2-isopropylpyrrolidine in the mobile phase. This is crucial to identify the retention times of both the (S) and (R) enantiomers.

- Sample Solution: Prepare a 1 mg/mL solution of the (2S)-2-Isopropylpyrrolidine sample in the mobile phase.

3. Chromatographic Conditions:

- Mobile Phase: A mixture of n-Hexane and a polar modifier like Isopropanol (IPA), often with a small amount of an amine additive like diethylamine (DEA) to improve peak shape. A typical starting condition is 85:15:0.1 (v/v/v) n-Hexane:IPA:DEA.

- Flow Rate: 1.0 mL/min.

- Column Temperature: 25 °C.

- Detection Wavelength: 210 nm (as pyrrolidines have low UV absorbance, low wavelength detection is necessary).

- Injection Volume: 10 µL.

4. Data Analysis:

- Inject the racemic standard to determine the retention times (t_R) for the (R) and (S) enantiomers.

- Inject the sample solution.

- Integrate the peak areas for both enantiomers in the sample chromatogram.

- Calculate the enantiomeric excess (ee%) using the formula: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100

A[label="Prepare Racemic Standard\n(1 mg/mL in Mobile Phase)"];

B[label="Prepare (2S)-Sample\n(1 mg/mL in Mobile Phase)"];

C [label="Inject Racemic Standard"];

D [label="Identify Retention Times\n(tR) for (R) and (S) Peaks"];

E [label="Inject (2S)-Sample"];

F [label="Integrate Peak Areas\nof (S) and (R) enantiomers"];

G [label="Calculate ee%\n ee = [(S-R)/(S+R)]*100"];

A -> C;

B -> E;

C -> D;

D -> F;

E -> F;

F -> G;

}

Caption: Experimental Workflow for Chiral HPLC Purity Analysis.

Manufacturing Context: A Brief Overview of Synthesis

Understanding the synthetic origin of (2S)-2-Isopropylpyrrolidine provides context for potential impurities. The most common and efficient strategies involve stereoselective methods to ensure high enantiomeric purity.[12] These often start from the "chiral pool," using naturally occurring, enantiopure starting materials like L-proline.[13]

A generalized approach involves:

-

Starting Material: Utilizing an enantiopure precursor such as a derivative of L-proline.

-

Modification: Chemical transformation of the precursor to introduce the isopropyl group at the C2 position.

-

Purification: Final purification, often via distillation or crystallization of a salt (e.g., hydrochloride), to remove impurities and isolate the final product.

Caption: Generalized Synthetic Pathway for Chiral Pyrrolidines.

Safe Handling, Storage, and Disposal

(2S)-2-Isopropylpyrrolidine, like many pyrrolidine derivatives, requires careful handling. While a specific SDS for this exact isomer may vary by supplier, the general class hazards should be respected.

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

-

Hazards: Pyrrolidines are often flammable liquids and can be corrosive, causing skin burns and eye damage. They may also be harmful if inhaled or swallowed.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources. For long-term stability and to prevent oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[14]

-

Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Ensure all ignition sources are removed.

-

Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion

The successful integration of (2S)-2-Isopropylpyrrolidine into a drug discovery pipeline hinges on a diligent and informed sourcing strategy. Researchers and scientists must prioritize not only commercial availability but also the verifiable stereochemical purity of the material. By implementing a rigorous supplier qualification process, performing in-house quality control using appropriate analytical methods like chiral HPLC, and adhering to strict safety protocols, development teams can ensure the integrity of their chemical matter from the very first step. This attention to detail is fundamental to the generation of reliable, reproducible data and the ultimate success of a therapeutic program.

References

-

PubChem. 2-(Propan-2-yl)pyrrolidine. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

Scribd. Certificate of Analysis. [Link]

-

LookChem. (R)-2-Isopropylpyrrolidine hydrochloride suppliers & manufacturers in China. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

-

PMC. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. [Link]

-

ResearchGate. Recent Advances in the Synthesis of Pyrrolidines. [Link]

-

Thygesen Textile Vietnam. What is Lead Time in The Garment Industry and Factors Affecting It?[Link]

-

Shanghai Garment. What Are The Standard Lead Times For Bulk Clothing Orders?[Link]

-

Capital World Group. What is lead time in the garment industry?[Link]

Sources

- 1. (R)-2-Isopropylpyrrolidine hydrochloride | 860640-18-2 [chemicalbook.com]

- 2. Pyrrolidine synthesis [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-(Propan-2-yl)pyrrolidine | C7H15N | CID 3855943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. shanghaigarment.com [shanghaigarment.com]

- 8. capitalworldgroup.com [capitalworldgroup.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. molnova.com:443 [molnova.com:443]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 13. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 860640-18-2|(R)-2-Isopropylpyrrolidine hydrochloride|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Chirality and Stereochemistry of (2S)-2-Isopropylpyrrolidine

Abstract

(2S)-2-Isopropylpyrrolidine, a chiral saturated heterocycle, represents a cornerstone in modern asymmetric synthesis and pharmaceutical development. Its unique stereochemical architecture, featuring a defined stereocenter adjacent to a secondary amine within a five-membered ring, imparts significant steric and electronic influence, making it a highly effective chiral auxiliary and a precursor for potent organocatalysts. This guide provides a comprehensive technical overview of the synthesis, stereochemical properties, and diverse applications of (2S)-2-Isopropylpyrrolidine. We will delve into the mechanistic underpinnings of its role in stereoselective transformations and present detailed protocols for its synthesis and analysis, offering field-proven insights for researchers, scientists, and drug development professionals.

Foundational Principles: The Significance of Chirality in Molecular Design

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications in pharmacology and materials science.[1] Enantiomers, the pair of non-superimposable mirror images, often exhibit identical physical properties in an achiral environment but can have drastically different biological activities.[2] This disparity arises from the chiral nature of biological targets like enzymes and receptors, which selectively interact with one enantiomer over the other.[3] Consequently, the ability to synthesize enantiomerically pure compounds is paramount in drug development to enhance therapeutic efficacy and minimize off-target effects.[4][5] The pyrrolidine scaffold is a prevalent structural motif in a vast number of FDA-approved drugs and natural products, underscoring the importance of chiral pyrrolidine derivatives in medicinal chemistry.[6][7]

(2S)-2-Isopropylpyrrolidine: A Profile of a Chiral Workhorse

Molecular Structure and Stereochemistry

(2S)-2-Isopropylpyrrolidine is a chiral amine with the molecular formula C₇H₁₅N.[8] Its structure consists of a five-membered saturated pyrrolidine ring with an isopropyl group at the C2 position. The "(2S)" designation specifies the absolute configuration at this stereocenter according to the Cahn-Ingold-Prelog priority rules. The presence of this single, well-defined chiral center is the source of its utility in asymmetric synthesis.

Diagram 1: Stereoisomers of 2-Isopropylpyrrolidine

Caption: Workflow for chiral resolution of 2-isopropylpyrrolidine.

Protocol 1: Chiral Resolution via Diastereomeric Salt Formation

-

Salt Formation: Dissolve racemic 2-isopropylpyrrolidine in a suitable solvent (e.g., ethanol). Add an equimolar amount of a chiral resolving agent, such as (R,R)-tartaric acid.

-

Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt.

-

Separation: Isolate the crystals by filtration. The purity of the diastereomer can be enhanced by recrystallization.

-

Liberation of the Free Amine: Treat the purified diastereomeric salt with a base (e.g., NaOH) to liberate the enantiomerically enriched free amine.

-

Extraction and Purification: Extract the free amine with an organic solvent, dry the organic layer, and purify by distillation.

Asymmetric Synthesis

Asymmetric synthesis offers a more direct route to enantiopure compounds, avoiding the loss of 50% of the material inherent in classical resolution. [9]Modern synthetic strategies employ enantioselective reactions to produce the desired enantiomer with high optical purity. [4]For chiral pyrrolidines, methods like asymmetric allylic alkylation followed by ring-closing reactions have proven effective. [10][11]

Applications in Asymmetric Synthesis and Catalysis

(2S)-2-Isopropylpyrrolidine and its derivatives are highly valued in asymmetric synthesis, primarily serving as chiral auxiliaries and precursors to organocatalysts.

(2S)-2-Isopropylpyrrolidine as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. [12]The auxiliary is subsequently removed to yield the enantiomerically enriched product. The effectiveness of a chiral auxiliary relies on its ability to create a sterically and electronically biased environment around the reaction center.

(2S)-2-Isopropylpyrrolidine can be acylated to form chiral amides. The resulting auxiliary can direct stereoselective alkylation or aldol reactions at the α-carbon. [13]The steric bulk of the isopropyl group effectively shields one face of the enolate, leading to preferential attack from the less hindered face.

Diagram 3: Mechanism of a Chiral Auxiliary-Directed Aldol Reaction

Caption: Simplified workflow of an aldol reaction using a (2S)-2-isopropylpyrrolidine-based chiral auxiliary.

Organocatalysis with (2S)-2-Isopropylpyrrolidine Derivatives

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. [14]Proline and its derivatives are among the most successful organocatalysts, particularly in enamine and iminium ion catalysis. 15-2-Isopropylpyrrolidine serves as a valuable scaffold for the synthesis of more complex and highly effective organocatalysts. The secondary amine of the pyrrolidine ring is key to its catalytic activity, reacting with carbonyl compounds to form transient chiral enamines or iminium ions. [15]These intermediates then react with electrophiles or nucleophiles, respectively, with high stereocontrol.

The isopropyl group at the C2 position provides steric hindrance that directs the approach of the reactant to one face of the reactive intermediate, leading to high enantioselectivity. This principle is exploited in a wide range of transformations, including aldol reactions, Michael additions, and Diels-Alder reactions. [14]

Analytical Techniques for Stereochemical Analysis

The characterization and determination of the enantiomeric purity of (2S)-2-Isopropylpyrrolidine and its products are critical.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure. [16]While NMR spectra of enantiomers are identical in an achiral solvent, chiral shift reagents can be used to differentiate them.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups present in the molecule. [17] Protocol 2: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve 5-25 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. [16]2. Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. [16]3. Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases are the most common and reliable methods for determining enantiomeric excess (ee). The chiral stationary phase interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. [18]

Conclusion and Future Outlook

(2S)-2-Isopropylpyrrolidine has established itself as an indispensable tool in the field of asymmetric synthesis. Its well-defined stereochemistry, coupled with the reactivity of the pyrrolidine ring, provides a robust platform for the development of chiral auxiliaries and organocatalysts. Its applications in the pharmaceutical industry are extensive, contributing to the synthesis of enantiomerically pure active pharmaceutical ingredients. [3][5]Future research will likely focus on the development of novel catalysts derived from this scaffold with even higher efficiency and selectivity, as well as their application in green and sustainable chemical processes. [19]The principles of stereocontrol demonstrated by (2S)-2-Isopropylpyrrolidine will continue to inspire the design of new generations of chiral reagents and catalysts, furthering our ability to construct complex chiral molecules with precision.

References

- (R)-2-Isopropylpyrrolidine hydrochloride | 860640-18-2 - Benchchem.

- (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride - Smolecule.

- 2-Isopropylpyrrolidine hydrochloride - Chem-Impex.

- (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride () for sale - Vulcanchem.

- (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride | Benchchem.

- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - MDPI.

- Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC - NIH.

- Chiral resolution - Wikipedia.

- Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology.

- Application of Bicyclic Pyrrolidine in Drug Development - BLDpharm.

- 2-(Propan-2-yl)pyrrolidine | C7H15N | CID 3855943 - PubChem.

- Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PubMed.

- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed.

- Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds | Request PDF - ResearchGate.

- Chiral auxiliary - Wikipedia.

- Chiral Drug Separation.

- Chiral Resolution and Separation Services - BOC Sciences.

- Chiral Auxiliaries - Sigma-Aldrich.

- (PDF) Recent Advances in the Synthesis of Pyrrolidines - ResearchGate.

- Spectroscopic Analysis of 2-Pyrrolidinone: A Technical Guide - Benchchem.

- Organocatalytic activation of hydrogen peroxide: towards green and sustainable oxidations - Chemical Science (RSC Publishing).

- N-Isopropylpyrrolidine | C7H15N | CID 12416324 - PubChem - NIH.

- Spectroscopic Analysis of 2-Methylpyrrolidine: A Technical Guide - Benchchem.

- Chiral Molecules: Properties, Synthesis and Analysis - MDPI.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pharmtech.com [pharmtech.com]

- 3. Buy (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-(Propan-2-yl)pyrrolidine | C7H15N | CID 3855943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 19. Organocatalytic activation of hydrogen peroxide: towards green and sustainable oxidations - Chemical Science (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Stability and Storage of (2S)-2-Isopropylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary